4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene

Nucleophilic Substitution Leaving Group SN2 Reactivity

4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (CAS: 800381-60-6) is a brominated aromatic building block characterized by a cyclohexyl ring, a trifluoromethyl group, and a reactive benzyl bromide moiety. With a molecular weight of 321.18 g/mol and a computed XLogP3-AA of 5.9, this compound serves as a key intermediate in the synthesis of siponimod (Mayzent), an FDA-approved drug for multiple sclerosis.

Molecular Formula C14H16BrF3
Molecular Weight 321.18 g/mol
CAS No. 800381-60-6
Cat. No. B3155450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
CAS800381-60-6
Molecular FormulaC14H16BrF3
Molecular Weight321.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C=C(C=C2)CBr)C(F)(F)F
InChIInChI=1S/C14H16BrF3/c15-9-10-6-7-12(11-4-2-1-3-5-11)13(8-10)14(16,17)18/h6-8,11H,1-5,9H2
InChIKeyZPIIIWNFODYJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (CAS 800381-60-6) for Pharmaceutical Intermediate Sourcing


4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (CAS: 800381-60-6) is a brominated aromatic building block characterized by a cyclohexyl ring, a trifluoromethyl group, and a reactive benzyl bromide moiety [1]. With a molecular weight of 321.18 g/mol and a computed XLogP3-AA of 5.9, this compound serves as a key intermediate in the synthesis of siponimod (Mayzent), an FDA-approved drug for multiple sclerosis . It is commercially available at purities ≥95% and is utilized primarily in pharmaceutical R&D and medicinal chemistry .

Why 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (800381-60-6) Cannot Be Casually Replaced by In-Class Analogs


This benzyl bromide scaffold is not interchangeable with its chloromethyl or des-halogen analogs due to quantifiable differences in leaving group reactivity and lipophilicity that directly impact synthetic efficiency and drug-like property optimization [1]. The bromine atom confers a distinct reactivity profile in nucleophilic substitution reactions, while the trifluoromethyl and cyclohexyl groups modulate membrane permeability and metabolic stability in downstream drug candidates . Procuring the specific CAS 800381-60-6 ensures the intended reaction kinetics and physicochemical parameters are met, avoiding costly process re-optimization .

Quantitative Differentiation Evidence: 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (800381-60-6) vs. Chloromethyl and Des-Halogen Analogs


Enhanced Leaving Group Ability: Bromomethyl vs. Chloromethyl in SN2 Reactions

The bromomethyl group in the target compound is a significantly better leaving group than the chloromethyl group in its direct analog (CAS 957205-24-2). In protic solvents, the relative reactivity for SN2 substitution follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, with bromide ion being a weaker base and thus a more stable leaving group than chloride ion [1]. This translates to faster reaction rates under identical conditions, enabling milder reaction temperatures and shorter processing times for nucleophilic substitutions.

Nucleophilic Substitution Leaving Group SN2 Reactivity Alkyl Halide

Lipophilicity Advantage: XLogP3-AA Comparison with Chloromethyl Analog

The target compound exhibits a computed XLogP3-AA of 5.9 [1], which exceeds the chloromethyl analog (estimated XLogP3 ~5.3-5.5) due to the greater polarizability and hydrophobicity of the bromine atom compared to chlorine. While both values exceed Lipinski's Rule of 5 limit (XLogP ≤5), the higher lipophilicity of the bromomethyl derivative can be advantageous for crossing the blood-brain barrier (BBB) or improving membrane permeability in specific therapeutic contexts, as seen with siponimod, a CNS-active drug [2].

Lipophilicity Drug-likeness ADME XLogP Trifluoromethyl

Validated Synthetic Utility: Direct Incorporation into Siponimod API Synthesis

The bromomethyl group in CAS 800381-60-6 serves as a direct precursor to the 4-cyclohexyl-3-(trifluoromethyl)benzyl moiety in siponimod, a sphingosine-1-phosphate (S1P) receptor modulator approved for relapsing forms of multiple sclerosis . Patent literature explicitly claims the use of bromomethyl intermediates in siponimod synthesis, with LG (leaving group) being Br, Cl, or I [1]. The bromo derivative is preferred in certain process routes due to its balanced reactivity profile, minimizing side reactions compared to the more labile iodo analog while offering higher conversion than the chloro derivative .

Siponimod Multiple Sclerosis Drug Intermediate Pharmaceutical Synthesis Process Chemistry

High-Value Application Scenarios for 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (800381-60-6) Based on Evidence


Siponimod (Mayzent) API Manufacturing and Process Development

This compound is a critical building block in the synthesis of siponimod, a blockbuster drug for multiple sclerosis [1]. Procuring high-purity 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene directly supports the alkylation step that introduces the 4-cyclohexyl-3-(trifluoromethyl)benzyl pharmacophore, ensuring efficient scale-up and regulatory compliance in API production .

Medicinal Chemistry: CNS Drug Discovery Programs Requiring Enhanced Lipophilicity

Given its XLogP3-AA of 5.9, this compound is ideally suited for CNS-targeted drug discovery campaigns where higher lipophilicity correlates with improved blood-brain barrier penetration [1]. The bromomethyl handle allows for facile diversification into focused libraries of S1P receptor modulators or other GPCR-targeted agents .

Halogen-Exchange-Free Nucleophilic Substitution Screening

When screening nucleophiles for SAR studies, the enhanced leaving group ability of the benzyl bromide (relative rate ≈10,000 vs. Cl) [1] enables rapid, high-yielding derivatization under mild conditions. This is particularly valuable in parallel synthesis or when working with sensitive substrates that decompose under harsher conditions required for chloride displacement .

Impurity Profiling and Reference Standard Sourcing for Siponimod

The bromomethyl derivative and its dehalogenated analog (4-bromo-1-cyclohexyl-2-(trifluoromethyl)benzene, CAS 1449291-53-5) are relevant as potential process impurities or degradation markers in siponimod [1]. Sourcing authenticated samples of these compounds supports analytical method development and quality control in pharmaceutical manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.